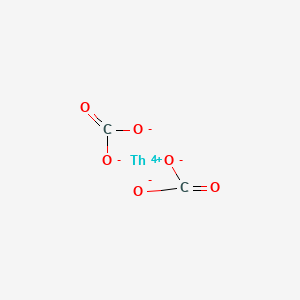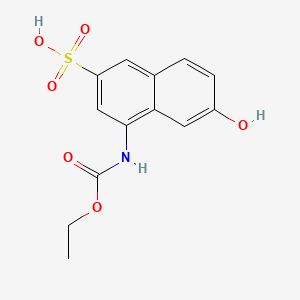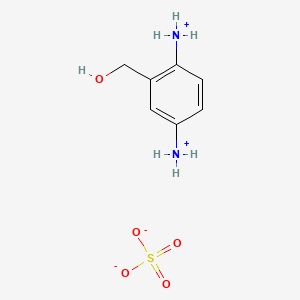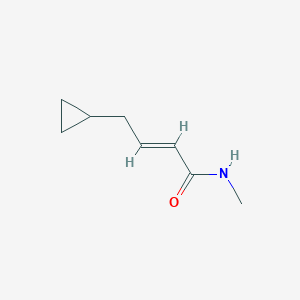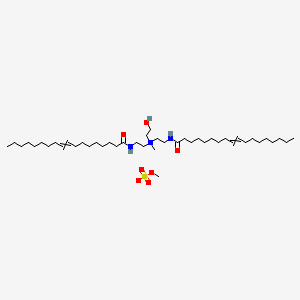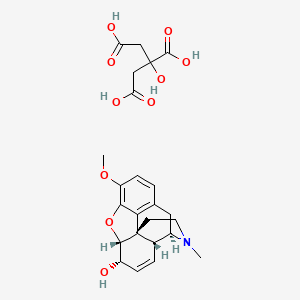
2-Aminofenil-3-metilfenilamina
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-Aminophenyl-3-methylphenylamine can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Aminophenyl-3-methylphenylamine can be determined using various analytical techniques. These properties include melting point, boiling point, density, molecular weight, and toxicity .Mecanismo De Acción
Target of Action
Similar compounds such as 3-methylphenylalanine have been shown to interact with enzymes like cathepsin b .
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to 2-aminophenyl-3-methylphenylamine, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Compounds like 3-methylphenylalanine belong to the class of organic compounds known as phenylalanine and derivatives . These compounds are involved in various biochemical pathways, including protein synthesis and metabolism.
Pharmacokinetics
A study on a synthetic dichloro-substituted aminochalcone, a compound structurally similar to 2-aminophenyl-3-methylphenylamine, suggests that such compounds may present an alignment between permeability and hepatic clearance, although they may have low metabolic stability .
Result of Action
Similar compounds have been shown to interact with enzymes like cathepsin b , potentially influencing cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Aminophenyl-3-methylphenylamine in lab experiments is its ability to increase the release of neurotransmitters, which can be useful in studying the central nervous system. However, its potential for abuse and addiction makes it difficult to use in research involving human subjects. Additionally, the synthesis of 2-Aminophenyl-3-methylphenylamine requires specialized equipment and expertise, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the use of 2-Aminophenyl-3-methylphenylamine in scientific research. One area of interest is its potential use in the treatment of neurological disorders. Further research is needed to determine its effectiveness and safety in this application. Additionally, the use of 2-Aminophenyl-3-methylphenylamine in the study of the central nervous system could lead to a better understanding of the mechanisms underlying mood regulation and cognitive function. However, caution must be taken to ensure that its use is ethical and does not lead to harm or abuse.
In conclusion, 2-Aminophenyl-3-methylphenylamine is a chemical compound with potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its potential uses and limitations.
Aplicaciones Científicas De Investigación
Sistemas de Administración de Medicamentos
2-Aminofenil-3-metilfenilamina podría utilizarse potencialmente en el desarrollo de sistemas de administración de medicamentos. Los polimersomas, nanoestructuras vesiculares encerradas por una bicapa de membrana autoensamblada a partir de copolímeros de bloque anfífilos, han encontrado diversas aplicaciones en diferentes campos de investigación, como la administración de medicamentos . El compuesto podría utilizarse en la formación de estos polimersomas, mejorando su estabilidad y permeabilidad .
Nanomedicina
El compuesto también podría encontrar uso en el campo de la nanomedicina. Los polimersomas, que se pueden fabricar utilizando this compound, se han destacado por sus aplicaciones en nanomedicina . Podrían utilizarse para crear nanorreactores biomiméticos, células artificiales y orgánulos .
Nanorreactores Biológicos
This compound podría utilizarse en la creación de nanorreactores biológicos. Estos nanorreactores podrían crearse utilizando polimersomas permeables, que se pueden fabricar utilizando el compuesto . Estos nanorreactores podrían tener diversas aplicaciones en la investigación biológica .
Aplicaciones de Detección
Los ácidos bóricos, que potencialmente se pueden derivar de this compound, se han utilizado en diversas aplicaciones de detección . Pueden interactuar con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que lleva a su utilidad en aplicaciones de detección .
Química Sintética
El compuesto podría utilizarse potencialmente en química sintética, particularmente en la síntesis de triarilmetanos basados en anilina . Esta síntesis podría lograrse mediante la reacción doble de Friedel-Crafts de aldehídos comerciales y anilinas primarias, secundarias o terciarias .
Manipulación y Modificación de Proteínas
Los ácidos bóricos, que potencialmente se pueden derivar de this compound, se han utilizado para la manipulación y modificación de proteínas . Esto podría permitir potencialmente el desarrollo de nuevas estrategias terapéuticas .
Análisis Bioquímico
Biochemical Properties
2-Aminophenyl-3-methylphenylamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between 2-Aminophenyl-3-methylphenylamine and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the formation of a complex that facilitates the oxidation process . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
The effects of 2-Aminophenyl-3-methylphenylamine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate the activity of MAPK, leading to changes in gene expression and cellular metabolism . Furthermore, 2-Aminophenyl-3-methylphenylamine has been observed to affect cellular proliferation and apoptosis, indicating its potential role in cancer research .
Molecular Mechanism
At the molecular level, 2-Aminophenyl-3-methylphenylamine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes . For instance, the interaction of 2-Aminophenyl-3-methylphenylamine with cytochrome P450 can inhibit the enzyme’s activity, affecting the metabolism of other substrates. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminophenyl-3-methylphenylamine have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 2-Aminophenyl-3-methylphenylamine can result in alterations in cellular function, including changes in cell signaling and metabolism . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 2-Aminophenyl-3-methylphenylamine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at very high doses, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
2-Aminophenyl-3-methylphenylamine is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes . In phase II reactions, it can be conjugated with glucuronic acid, sulfate, or glutathione, facilitating its excretion from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Aminophenyl-3-methylphenylamine within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation . These interactions are essential for understanding the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-Aminophenyl-3-methylphenylamine plays a critical role in its activity and function. This compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, depending on the cell type and experimental conditions . The localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . Understanding the subcellular localization of 2-Aminophenyl-3-methylphenylamine is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-N-(3-methylphenyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWLGVQXOJRYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654211 | |
| Record name | N~1~-(3-Methylphenyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220496-01-5 | |
| Record name | N~1~-(3-Methylphenyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1498682.png)

![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N,3-trimethylaniline;dichloride](/img/structure/B1498684.png)
